molecular formula C11H9N5O2 B2900465 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid CAS No. 2411286-56-9

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid

Cat. No.: B2900465
CAS No.: 2411286-56-9
M. Wt: 243.226
InChI Key: IFNIKJYSJQROSD-UHFFFAOYSA-N
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Description

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with a carboxylic acid group at position 5 and a 3-methyltriazol-4-yl moiety at position 2. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation due to its aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-16-9(5-12-15-16)10-13-7-3-2-6(11(17)18)4-8(7)14-10/h2-5H,1H3,(H,13,14)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNIKJYSJQROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-4-amino-1,2,4-triazole with o-phenylenediamine under acidic conditions to form the benzimidazole ring. This is followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of triazole-substituted compounds.

Scientific Research Applications

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole and benzimidazole rings can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Tetrazole : The triazole in the target compound offers fewer hydrogen-bonding sites than tetrazole in CV-11974 but may reduce metabolic instability .
  • Substituent Position: The 5-carboxylic acid group (common in all analogs) ensures aqueous solubility, while substituents at position 2 (e.g., triazole, methoxycarbonylamino) dictate target specificity .

Comparison with Heterocyclic Carboxylic Acid Derivatives

The triazole-benzimidazole hybrid is distinct from other heterocycle-carboxylic acid systems:

Compound Core Structure Key Differences Applications Reference
Target Compound Benzimidazole + triazole Dual nitrogen-rich rings; synergistic electronic effects. Enzyme inhibition (hypothesized).
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid () Pyrazole + isoxazole Isoxazole’s oxygen atom reduces basicity; lower binding affinity than triazoles. Antioxidant and antitumor activities.
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid () Pyrazole Methoxybenzyl group increases lipophilicity; limited hydrogen-bonding capacity. Not specified (research chemical).
Quercetin () Chromenone (flavonoid) Chromenone core with hydroxyl groups; high antioxidant activity but poor stability. Neuroprotective and anti-inflammatory.


Key Observations :

  • Triazole Advantage : The triazole in the target compound provides stronger π-π stacking and metal-coordination capabilities than pyrazole or isoxazole derivatives .
  • Solubility vs. Stability: Benzimidazole-carboxylic acids generally exhibit better solubility than flavonoids (e.g., quercetin) but may lack the latter’s broad-spectrum bioactivity .

Biological Activity

2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines both triazole and benzimidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H9N5O2
  • CAS Number : 2411286-56-9

This unique combination of rings allows for versatile interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1S. typhi50 μg/ml
2C. albicans250 μg/ml
3E. coli62.5 μg/ml

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

Benzimidazole derivatives, including this compound, have been explored for their anticancer properties. Research indicates that they may inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of topoisomerases
  • Disruption of microtubule dynamics

For example, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of this compound are diverse:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : The benzimidazole moiety can intercalate into DNA, affecting replication and transcription processes.
  • Cell Signaling Pathways : It may modulate various signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives:

  • Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of a series of benzimidazole derivatives against clinical isolates of bacteria and fungi. The study found that compounds similar to this compound exhibited potent activity against resistant strains .
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that derivatives with modifications at the triazole ring showed enhanced cytotoxic effects compared to unmodified versions, suggesting that structural optimization could lead to more effective anticancer agents .

Q & A

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodology : Conduct systematic meta-analysis:
  • Compare assay conditions (e.g., cell lines, serum concentrations).
  • Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Re-evaluate compound purity and stereochemistry, as impurities or epimers (e.g., 5% co-eluting isomers) can skew results .

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